molecular formula C18H17N3O3S2 B3014528 N-(6-pyrrolidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)benzamide CAS No. 708245-27-6

N-(6-pyrrolidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B3014528
CAS No.: 708245-27-6
M. Wt: 387.47
InChI Key: YAIAJOYQJKYDKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(6-pyrrolidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)benzamide” is a complex organic compound that contains several functional groups, including a pyrrolidine ring, a sulfonyl group, a benzothiazole ring, and a benzamide group . These functional groups suggest that the compound could have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of several functional groups and rings . The pyrrolidine ring, a type of nitrogen-containing heterocycle, is known for its versatility in drug design due to its ability to explore the pharmacophore space efficiently .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the conditions and the reagents used. The presence of various functional groups could allow for a wide range of reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present . For example, the presence of a sulfonyl group could influence its solubility, while the benzothiazole and benzamide groups could impact its acidity or basicity .

Scientific Research Applications

Synthesis and Microbial Studies

  • A study explored the synthesis of derivatives related to your compound of interest and evaluated their antibacterial and antifungal activities. This indicates the potential of such compounds in the development of new antimicrobial agents (Patel & Agravat, 2007).

Pharmacological Evaluation

  • Research has been conducted on benzothiazol-2-yl benzamides, which are structurally similar to your compound, for their potential in treating seizures. These compounds have shown promise in anticonvulsant activity without notable neurotoxicity or liver toxicity (Rana et al., 2008).

Histamine-3 Receptor Antagonists

  • Derivatives of pyrrolidinyl benzamides, related to your compound, have been synthesized and evaluated as potential histamine-3 receptor antagonists. This research highlights the possible application of such compounds in treating disorders related to neurotransmitter imbalances (Zhou et al., 2012).

Anti-Tumor Agents

  • The synthesis and biological evaluation of benzothiazole derivatives, including compounds structurally related to your compound, have demonstrated potent antitumor activities. This suggests a potential avenue for developing new cancer therapies (Yoshida et al., 2005).

Anti-Fatigue Effects

  • Research on benzamide derivatives, which share a common structural motif with your compound, has shown anti-fatigue effects in animal models. This could have implications for the development of fatigue-alleviating medications (Wu et al., 2014).

QSAR Studies

  • Quantitative Structure-Activity Relationship (QSAR) studies on benzothiazoles derivatives provide insights into how structural variations can impact the biological activity of these compounds. This is crucial for designing more effective and targeted therapeutic agents (Al-Masoudi et al., 2011).

Antibacterial Screening

  • Novel fused imino pyrimido benzothiazole compounds, which are structurally related to your compound, have shown promising antibacterial activity. This opens up possibilities for their use in treating bacterial infections (Kale & Mene, 2013).

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity, reactivity, and environmental impact. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future research directions for this compound could involve further studying its synthesis, exploring its potential uses, and investigating its mechanism of action . It could also involve studying its physical and chemical properties in more detail .

Properties

IUPAC Name

N-(6-pyrrolidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S2/c22-17(13-6-2-1-3-7-13)20-18-19-15-9-8-14(12-16(15)25-18)26(23,24)21-10-4-5-11-21/h1-3,6-9,12H,4-5,10-11H2,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAIAJOYQJKYDKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC3=C(C=C2)N=C(S3)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.